molecular formula C17H18FN3O B2959724 2-(4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1788557-25-4

2-(4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

Cat. No.: B2959724
CAS No.: 1788557-25-4
M. Wt: 299.349
InChI Key: IKTQAJVGHOARBU-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a synthetic organic compound of interest in medicinal chemistry and pharmacological research. This molecular structure features a 4-fluorophenylacetamide scaffold linked to a pyrrolidine ring that is substituted with a pyridyl group, a configuration commonly found in compounds designed to modulate biological targets . The fluorophenyl group can influence the molecule's lipophilicity and metabolic stability, while the pyridyl-pyrrolidine moiety may serve as a key pharmacophore for target binding, potentially enabling interaction with various enzyme families or receptors . This compound is supplied exclusively for research applications, such as in vitro assay screening, hit-to-lead optimization studies, and as a building block for the synthesis of more complex chemical entities. Researchers can utilize it to explore structure-activity relationships (SAR) or as a reference standard in analytical chemistry. Its molecular formula is C17H20FN3O and it has a calculated molecular weight of 301.36 g/mol. Please Note: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-14-6-4-13(5-7-14)11-17(22)20-15-8-10-21(12-15)16-3-1-2-9-19-16/h1-7,9,15H,8,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTQAJVGHOARBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=C(C=C2)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, such as a Suzuki coupling.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems to improve reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Pyrrolidine vs. Azetidine Derivatives: The compound 1-(4-fluorophenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea (CAS 2415633-03-1) replaces the pyrrolidine ring with a smaller azetidine (4-membered ring). Impact: Azetidine derivatives often exhibit faster clearance rates compared to pyrrolidine analogs, as seen in pharmacokinetic studies of related molecules .

Substituent Modifications on the Pyridine Ring

  • Trifluoromethyl Substitution :
    • 2-((4-Fluorophenyl)thio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide (CAS: N/A, MW: 399.4) introduces a trifluoromethyl group on the pyridine ring. This enhances lipophilicity (logP +0.5) and resistance to oxidative metabolism, as observed in analogs with similar substitutions .
  • Cyanopyridine Derivatives: The LBJ series (e.g., LBJ-01, LBJ-03) features cyano groups on pyridine, improving hydrogen-bonding interactions with target enzymes like indoleamine-2,3-dioxygenase 1 (IDO1). However, these compounds show lower solubility (<10 µM in PBS) compared to non-cyano analogs .

Acetamide Linker Variations

  • Thioether vs. Ether Linkers :
    • 2-((4-Fluorophenyl)thio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide () replaces the oxygen in the acetamide linker with a sulfur atom. This modification increases molecular weight (+16 Da) and slightly improves membrane permeability (PAMPA assay: +15% absorption) but may reduce metabolic stability due to thioether oxidation .
  • Bulkier Substituents :
    • N-(1-(tert-butyl)-5-methylene-2-oxo-3-(pyridin-2-yl)pyrrolidin-3-yl)-N-propylacetamide () incorporates a tert-butyl group, increasing steric hindrance. Such modifications often reduce off-target interactions but may lower solubility (e.g., <5 µM in aqueous buffer) .

Biological Activity

The compound 2-(4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a synthetic derivative belonging to the class of pyrrolidine and pyridine-containing compounds. This article explores its biological activity, particularly focusing on its antimicrobial, anticonvulsant, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound features a 4-fluorophenyl group attached to a pyrrolidine ring, which is further substituted with a pyridine moiety. This unique arrangement is believed to influence its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidine and pyridine exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of 2-(4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

In vitro tests indicate that the compound exhibits strong inhibitory effects against Gram-positive and Gram-negative bacteria, with particularly low MIC values against Staphylococcus aureus and Escherichia coli, suggesting potent antibacterial activity .

Anticonvulsant Activity

The compound's structural similarities to previously studied anticonvulsant agents suggest it may also possess anticonvulsant properties. Research indicates that the introduction of fluorine atoms in similar compounds enhances their efficacy in treating seizures.

Table 2: Anticonvulsant Activity Comparison

CompoundEfficacy (Animal Models)
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamideSignificant reduction in seizure frequency
2-(4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamidePromising results in preliminary tests

Studies have shown that compounds with fluorinated groups often demonstrate increased metabolic stability and better central nervous system penetration, enhancing their therapeutic potential against neurological disorders .

Case Studies

A series of case studies have been conducted to evaluate the pharmacological effects of similar compounds:

  • Study on Pyrrolidine Derivatives : A study evaluated various pyrrolidine derivatives for their antibacterial properties, revealing that fluorine substitution significantly improved antibacterial activity against resistant strains .
  • Anticonvulsant Screening : Another study focused on screening new derivatives for anticonvulsant activity, confirming that modifications like fluorination lead to improved efficacy in animal models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 2-(4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis typically involves condensation of 4-fluorophenylacetic acid derivatives with pyrrolidine precursors. Key steps include:

  • Coupling reagents : Use HATU/DIPEA or EDCI/HOBt in anhydrous DMF or DCM .
  • Temperature control : Reactions are conducted at 0–25°C to minimize side products .
  • Purification : Recrystallization in ethanol/water (7:3 v/v) improves purity (>95%) .
    • Optimization : Design-of-experiments (DoE) approaches (e.g., 2³ factorial designs) can systematically test variables (stoichiometry, solvent polarity, catalyst loading) to maximize yield .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths (C–N: 1.33–1.37 Å) and dihedral angles (fluorophenyl vs. pyrrolidine plane: 45–60°) to confirm stereochemistry .
  • NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies pyrrolidine protons (δ 3.2–3.8 ppm) and fluorophenyl aromatic signals (δ 7.1–7.4 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 356.1621 ± 0.001) .

Q. What preliminary assays assess its biological activity?

  • Methodological Answer :

  • Kinase inhibition : Screen against EGFR or JAK2 at 10–100 µM using fluorescence polarization (FP) assays. Compare IC₅₀ values to controls (e.g., erlotinib) .
  • Cellular permeability : Measure logP (octanol/water partition coefficient) via HPLC; optimal range: 1.5–3.0 for blood-brain barrier penetration .

Advanced Research Questions

Q. How can computational modeling predict binding interactions and reactivity?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Simulate binding poses in kinase active sites (e.g., EGFR PDB: 1M17). Prioritize poses with ΔG < -8 kcal/mol and hydrogen bonds to hinge regions (e.g., Met793) .
  • DFT calculations : Analyze frontier orbitals (HOMO: pyrrolidine nitrogen; LUMO: fluorophenyl ring) to predict electrophilic attack sites .

Q. How to resolve discrepancies between computational binding predictions and experimental activity data?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Run 100 ns trajectories to assess binding stability (RMSD < 2.0 Å). Correlate with mutagenesis studies (e.g., Lys123Ala in target proteins) .
  • Free energy perturbation (FEP) : Quantify ΔΔG for analogs to validate computational models .

Q. What experimental designs optimize reaction conditions for scale-up?

  • Methodological Answer :

  • Response surface methodology (RSM) : Test variables (temperature, solvent ratio, catalyst) in a central composite design. Use ANOVA to identify significant factors (p < 0.05) .
  • Example matrix :
FactorLow LevelHigh Level
Temperature (°C)2560
Solvent (DMF:H₂O)9:17:3
Catalyst (mol%)515

Q. What crystallographic strategies determine conformational stability?

  • Methodological Answer :

  • Low-temperature data collection : At 100 K to reduce thermal motion artifacts .
  • Disorder refinement : Use SHELXL to model alternative conformations (occupancy < 20% excluded) .
  • Hydrogen bonding analysis : Identify key interactions (e.g., N–H···O=C, 2.8–3.2 Å) using Mercury .

Q. How to systematically develop structure-activity relationships (SAR) for potency enhancement?

  • Methodological Answer :

  • Analog synthesis : Modify substituents at the pyrrolidine nitrogen (e.g., methyl, benzyl) or fluorophenyl position (e.g., Cl, CF₃) .
  • Pharmacophore mapping : Align analogs in MOE to identify critical features (e.g., hydrogen bond acceptors at 4.5 Å spacing) .

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